Cas no 2171757-84-7 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2171757-84-7
- (1s,4s)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- (1r,4r)-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- EN300-1544107
- EN300-1480842
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid
- EN300-1570936
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid
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- インチ: 1S/C28H34N2O5/c1-2-3-12-25(26(31)29-19-15-13-18(14-16-19)27(32)33)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24-25H,2-3,12-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: NWCVTRVWTFMZAG-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCC(CC1)NC(C(CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480842-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480842-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1480842-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1480842-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1480842-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1480842-10.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1480842-0.25g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1480842-5.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1480842-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1480842-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclohexane-1-carboxylic acid |
2171757-84-7 | 100mg |
$2963.0 | 2023-09-28 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acidに関する追加情報
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid: A Versatile Scaffold for Drug Discovery and Functional Biomaterials
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid, with the CAS number 2171757-84-7, represents a novel class of polymeric scaffolds that have garnered significant attention in recent years for their unique structural properties and potential applications in biomedical engineering. This compound is characterized by its fluorenyl moiety, which is conjugated to a hexamethylene linker and a 1-carboxylic acid functional group, creating a complex molecular architecture with multiple reactive sites. The methoxycarbonyl group further enhances its chemical versatility, enabling post-synthesis modifications that are critical for tailoring its biological activity.
Recent studies have demonstrated that the fluorenyl core of this molecule plays a pivotal role in modulating hydrophobic interactions and self-assembly behaviors. For instance, a 2023 publication in Advanced Materials highlighted how the fluorenyl unit can induce π-π stacking interactions, leading to the formation of highly ordered supramolecular structures. These structures have been shown to exhibit mechanical robustness and bioactivity, making them promising candidates for drug delivery systems and cellular scaffolding. The hexamethylene linker, meanwhile, provides flexibility and spatial control, allowing for precise positioning of functional groups within the molecule.
The 1-carboxylic acid functionality of this compound is particularly noteworthy for its role in cross-linking reactions and surface functionalization. Researchers have leveraged this property to create hydrogels with tunable swelling ratios and degradation rates. A 2024 study in Biomaterials Science demonstrated that the 1-carboxylic acid group can be selectively modified to incorporate targeted ligands, enabling the creation of smart biomaterials that respond to environmental stimuli such as pH or temperature changes. This adaptability is crucial for applications in regenerative medicine and controlled drug release.
The methoxycarbonyl group in the molecule serves as a versatile protecting group that can be selectively removed under mild conditions. This property is particularly valuable in synthetic chemistry workflows, where the ability to control the reactivity of functional groups is essential. A 2023 review in Chemical Reviews emphasized the importance of such protecting groups in the development of complex polymers with multiple functional domains. The methoxycarbonyl moiety also contributes to the stability of the molecule under physiological conditions, which is critical for its use in in vivo applications.
Recent advances in computational modeling have provided new insights into the behavior of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid. A 2024 study in Journal of Computational Chemistry used molecular dynamics simulations to investigate the self-assembly and phase behavior of this compound. The results revealed that the fluorenyl unit drives the formation of hydrophobic aggregates, while the 1-carboxylic acid group facilitates hydrophilic interactions. This dual functionality allows the molecule to form amphiphilic micelles, which have potential applications in nano-drug delivery and targeted therapy.
The hexamethylene linker in this molecule is a key factor in its ability to form multivalent interactions. A 2023 study in ACS Nano demonstrated that the hexamethylene chain can be functionalized with multiple antigen-binding domains, enabling the creation of multivalent vaccines with enhanced immunogenicity. This property is also being explored for the development of biomimetic surfaces that mimic the cellular microenvironment, which is critical for stem cell differentiation and tissue engineering.
Overall, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid represents a promising scaffold for the development of next-generation biomaterials and drug delivery systems. Its unique combination of fluorenyl, hexamethylene, 1-carboxylic acid, and methoxycarbonyl functionalities provides a versatile platform for customized molecular design. As research in this area continues to advance, it is anticipated that this compound will play a significant role in the development of innovative therapeutic strategies and biomedical applications.
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